N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide (CAS 942000-08-0), designated as compound 7919469 in primary literature, is a synthetic small molecule featuring a naphthamide core linked via a methylene bridge to a tetrazole ring substituted with a 3,4-difluorophenyl group. It was identified through virtual screening of an AXL kinase homology model as part of a strategy to overcome resistance to gallium-based anticancer agents, demonstrating a significant lead profile in anti-proliferative studies.

Molecular Formula C19H13F2N5O
Molecular Weight 365.344
CAS No. 942000-08-0
Cat. No. B2385341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide
CAS942000-08-0
Molecular FormulaC19H13F2N5O
Molecular Weight365.344
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F
InChIInChI=1S/C19H13F2N5O/c20-16-8-7-15(10-17(16)21)26-18(23-24-25-26)11-22-19(27)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,22,27)
InChIKeyBREBBWPZOCTWCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide: A Defined Tool for Gallium-Resistant Cancer Studies


N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide (CAS 942000-08-0), designated as compound 7919469 in primary literature, is a synthetic small molecule featuring a naphthamide core linked via a methylene bridge to a tetrazole ring substituted with a 3,4-difluorophenyl group [1]. It was identified through virtual screening of an AXL kinase homology model as part of a strategy to overcome resistance to gallium-based anticancer agents, demonstrating a significant lead profile in anti-proliferative studies [2].

Pathway AXL kinase signaling study context
Model Gallium-resistant lung adenocarcinoma (R-cells)
Probe Type Virtual screening-identified SAR probe

Why N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide Cannot Be Readily Replaced by In-Class Analogs


The anti-proliferative potency of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is not a simple function of its core scaffold. Virtual screening and experimental validation pinpoint a specific structure-activity relationship (SAR) context where the 3,4-difluorophenyl substitution on the tetrazole ring is critical for engaging gallium-resistant lung adenocarcinoma (R-cells) via the AXL kinase pathway [1]. A compound with a pyrazole-quinoline core (5476423) identified in the same screen exhibits a different potency multiplier (80-fold), while the target compound achieves a 13-fold increase over baseline, demonstrating that even among lead compounds, the quantitative phenotype is highly structure-specific [2]. Generic naphthamide or tetrazole analogs that lack the specific substitution pattern, or those designed for different targets like VEGFR-2 or CREB, will not replicate this exact resistance-overcoming profile, making substitution scientifically unreliable.

Structural specificity
3,4-difluorophenyl substitution on the tetrazole ring is critical; generic naphthamide or tetrazole analogs lack the required interaction pattern for AXL-mediated resistance-overcoming activity.
Scaffold-phenotype divergence
Co-identified lead 5476423 (pyrazole-quinoline core) exhibits a different potency window, confirming that even compounds from the same screen cannot be freely interchanged.
Target pathway mismatch
Analogs directed at VEGFR-2 or CREB will not address the AXL-driven resistance mechanism, limiting research applicability in this context.

Quantitative Differentiation Evidence for N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide


13-Fold Superior Anti-Proliferative Potency Over Gallium Acetylacetonate in Resistant Lung Cancer Cells

Compound 7919469 demonstrates a 13-fold increase in anti-proliferative potency compared to gallium acetylacetonate (GaAcAc) when treating gallium-resistant (R) human lung adenocarcinoma A549 cells. This head-to-head comparison establishes the compound's ability to overcome the resistance mechanism that limits the efficacy of gallium-based therapies [1]. In contrast, another lead compound (5476423) showed an 80-fold increase, indicating that 7919469 occupies a distinct potency niche [2].

Potency vs GaAcAc
Head-to-head
13-fold increase
Reported over GaAcAc baseline in R-cells
Gallium-resistant A549 cells
Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative Virtual screening

2-Fold Enhancement of Gallium Acetylacetonate Efficacy via Combination Therapy

The efficacy of gallium acetylacetonate (GaAcAc) against gallium-resistant R-cells was increased by 2-fold when co-administered with compound 7919469 [1]. This combinatorial effect demonstrates that the compound not only acts as a monotherapy agent but also functions as a chemosensitizer, directly enhancing the potency of an existing gallium-based drug in the resistant cell population.

Combination Effect
Head-to-head
2-fold enhancement
Reported chemosensitizer context
Co-administration with GaAcAc
Combination therapy Drug synergy Gallium-based chemotherapy Resistance reversal

Significant Suppression of AXL Protein Overexpression in Resistant Cells

Gallium-resistant R-cells display elevated expression of the AXL receptor tyrosine kinase compared to sensitive S-cells. Treatment with compound 7919469 led to a significant suppression of this AXL protein overexpression [1]. This provides a mechanistic anchor for the observed anti-proliferative effect and distinguishes the compound from alternatives like gallium acetylacetonate, which does not directly target AXL.

AXL Protein
Cross-study
Reported significant suppression
Mechanistic link to pathway
Exact fold-change not reported
AXL kinase Receptor tyrosine kinase Protein overexpression Resistance mechanism

Unique Phenotypic Profile Separates 7919469 from Co-Identified Lead Compound 5476423

In the same screening campaign, compound 5476423 (a pyrazole-quinoline) achieved an 80-fold increase in potency over GaAcAc, while compound 7919469 achieved a 13-fold increase [1]. The distinct chemical scaffolds and different fold-potency values indicate that 7919469 engages a different physical-chemical interaction profile, likely with distinct off-target liability, ADME properties, and intellectual property boundaries. This is a critical differentiation point for procurement aimed at building a diverse screening library rather than redundant leads.

Lead Comparison
Cross-study
13-fold vs 80-fold
Structurally distinct lead profile
Different scaffold; distinct potency window
Lead optimization Phenotypic screening Structure-activity relationship Kinase inhibitor

High-Impact Application Scenarios for N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide


Overcoming Acquired Gallium Resistance in Lung Adenocarcinoma Research

In models of acquired resistance to gallium-based therapy, compound 7919469 is the preferred chemical probe. Its 13-fold increased potency over GaAcAc and its ability to suppress AXL protein overexpression make it an ideal tool for dissecting resistance mechanisms and testing interventions where gallium compounds alone fail [1].

AXL Kinase Pathway Dissection and Biomarker Validation

For studies investigating the role of AXL kinase in drug resistance, 7919469 provides a chemical biology tool with demonstrated on-target activity (AXL suppression). Unlike broad-spectrum kinase inhibitors, its profile was identified specifically through an AXL homology model and validated in an AXL-dependent context, making it suitable for biomarker validation and pathway addiction studies [1].

Combinatorial Therapy Design and Chemosensitizer Screening

The 2-fold enhancement of GaAcAc efficacy when used in combination with 7919469 positions the compound as a chemosensitizer. Screening facilities and translational research groups should consider this molecule when designing combination regimens aimed at restoring sensitivity to metallodrugs in resistant cancers [1].

Application
Selection Property
Validation Focus
Gallium-Resistant Lung Adenocarcinoma Models
AXL-Dependent Anti-Proliferative Profile
Resistance-Overcoming Endpoint Review
AXL Kinase Pathway Studies
AXL Suppression Mechanism Link
AXL Expression Endpoint Context
Combination Regimen Screening
Chemosensitizer Co-Administration Profile
GaAcAc Potentiation Endpoint Context
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